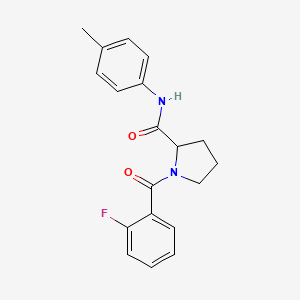![molecular formula C15H20N4S B6068112 N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B6068112.png)
N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea, commonly known as DMPT, is a chemical compound that has gained significant attention in the field of animal nutrition. DMPT is a feed additive that is used to enhance the growth and performance of various livestock species, including fish, poultry, and swine.
作用机制
The exact mechanism of action of DMPT is not fully understood. However, it is believed that DMPT acts on the hypothalamus-pituitary-gonadal axis, which regulates the production of growth hormone and other hormones that are important for growth and development. DMPT may also act as a feed attractant, stimulating the appetite of animals and leading to increased feed intake.
Biochemical and Physiological Effects:
DMPT has been shown to have a number of biochemical and physiological effects in animals. For example, DMPT has been found to increase the activity of digestive enzymes in the gut, leading to improved nutrient absorption. DMPT has also been shown to increase the expression of genes involved in growth and development, such as insulin-like growth factor 1 (IGF-1). Additionally, DMPT has been found to have antioxidant properties, which can help to protect cells from oxidative stress.
实验室实验的优点和局限性
DMPT has a number of advantages and limitations for use in lab experiments. One advantage is that DMPT is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DMPT has been extensively studied in animal nutrition, providing a wealth of information on its effects and mechanisms of action. However, one limitation of DMPT is that its effects on animals may vary depending on the species, age, and sex of the animal. Furthermore, the optimal dosage of DMPT may vary depending on the specific application and experimental conditions.
未来方向
There are many future directions for research on DMPT. One area of interest is the potential use of DMPT in aquaculture, where it may be able to improve the growth and performance of fish species. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its effects on different animal species. Finally, more research is needed to explore the potential use of DMPT in combination with other feed additives to improve animal nutrition and performance.
In conclusion, DMPT is a chemical compound that has gained significant attention in the field of animal nutrition. Its potential as a feed additive has been extensively studied, and research has shown that it can improve the growth and performance of various livestock species. DMPT has a number of biochemical and physiological effects in animals, and its mechanism of action is not fully understood. While DMPT has a number of advantages and limitations for use in lab experiments, there are many future directions for research on this compound.
合成方法
DMPT can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenyl isothiocyanate with 1H-imidazole-1-propylamine. The reaction takes place in an organic solvent, such as dichloromethane, and is catalyzed by a base, such as triethylamine. The product is then purified through column chromatography to obtain pure DMPT.
科学研究应用
DMPT has been extensively studied for its potential as a feed additive in animal nutrition. Research has shown that DMPT can improve the growth and performance of various livestock species, including fish, poultry, and swine. DMPT has also been shown to increase the feed intake of animals, leading to improved feed conversion ratios. Furthermore, DMPT has been found to have antimicrobial properties, which can help to reduce the incidence of disease in animals.
属性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(3-imidazol-1-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-12-8-13(2)10-14(9-12)18-15(20)17-4-3-6-19-7-5-16-11-19/h5,7-11H,3-4,6H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJZAAOMADSLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-phenylethyl)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6068034.png)
![N-(4-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6068036.png)
![methyl 4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}benzoate](/img/structure/B6068040.png)
![4-(2-fluorobenzyl)-3-{2-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6068043.png)

![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B6068058.png)
![2,2-diallyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6068063.png)
![2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6068076.png)



![5-{[(4-bromophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068098.png)

![N-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-N'-1H-tetrazol-5-ylurea](/img/structure/B6068117.png)